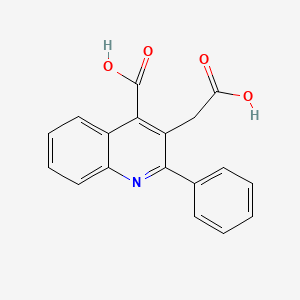

4-carboxy-2-phenyl-3-Quinolineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethyl)-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-15(21)10-13-16(18(22)23)12-8-4-5-9-14(12)19-17(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOLBUTJQERSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Carboxy 2 Phenyl 3 Quinolineacetic Acid and Precursor Architectures

Foundational Synthetic Routes for the Quinoline-4-carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold is a cornerstone of quinoline (B57606) chemistry. Several classical reactions have been developed to achieve this, each with its own mechanistic nuances, scope, and potential for optimization.

Doebner Reaction Protocols: Mechanisms, Scope, and Optimization Strategies for Quinoline Synthesis

The Doebner reaction, first reported by Oskar Doebner in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids (cinchoninic acids) from an aniline (B41778), an aldehyde, and pyruvic acid. This method is particularly relevant for producing 2-substituted quinoline-4-carboxylic acids.

Mechanisms: The precise reaction mechanism has been the subject of discussion, with two primary pathways proposed.

Pathway 1 (Aldol Condensation First): This mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a conjugate (Michael) addition with the aniline. Subsequent intramolecular cyclization onto the benzene (B151609) ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.

Pathway 2 (Schiff Base First): An alternative mechanism posits the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This imine is then attacked by the enol of pyruvic acid. From this point, the reaction proceeds through the same cyclization and dehydration steps as in the first pathway to generate the quinoline product.

Scope and Optimization: The Doebner reaction is versatile, accommodating a wide range of substituted anilines and aldehydes, which allows for diverse substitution patterns on the final quinoline product. However, conventional methods can suffer from low yields, especially when using anilines bearing electron-withdrawing groups. google.com To address these limitations, several optimization strategies have been developed.

Recent advancements have focused on improving yields and reaction conditions. A modified, eco-friendly, one-pot Doebner hydrogen transfer strategy has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, achieving excellent conversion rates and shorter reaction times. Further studies have identified that Lewis acids, such as BF₃·THF, can significantly improve yields, particularly for electron-deficient anilines. google.com Optimization of reactant stoichiometry and the dropwise addition of pyruvic acid at elevated temperatures have also proven effective in enhancing the reaction's efficiency and enabling large-scale synthesis.

| Catalyst/Condition | Solvent | Temperature | Yield (%) |

| p-TSA | Water/Ethylene Glycol | Reflux | 85 |

| H₂NSO₃H | Solution | Reflux | Low Yield |

| BF₃·THF | MeCN | 65 °C | 84 |

| BF₃·Et₂O | MeCN | 65 °C | 86 |

This table presents a summary of yields for a model Doebner reaction under various optimized conditions.

Pfitzinger Reaction Approaches: Adaptations for Substituted Quinoline Ring Formation

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, serves as a significant alternative to the Doebner reaction for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Mechanism: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form an intermediate keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine. Tautomerization to an enamine is followed by an intramolecular cyclization and subsequent dehydration to furnish the substituted quinoline-4-carboxylic acid.

Adaptations: The Pfitzinger reaction is a powerful tool for creating a variety of substituted quinolines, as the substitution pattern is determined by the choice of isatin and the carbonyl compound. For example, using 5-methylisatin (B515603) with phenoxy acetone (B3395972) yields 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid. The reaction has been adapted for a wide range of ketones, including dialkyl ketones, diaryl ketones, and large-ring ketones. One major limitation, however, is the use of strong basic conditions, which are incompatible with base-sensitive functional groups on the isatin starting material. google.com Modifications to mitigate these harsh conditions and improve product isolation from resinous byproducts have been a focus of modern adaptations. A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.

Multi-Step Synthetic Strategies for Elaborate Quinoline Scaffolds

Beyond the classical one-pot named reactions, the synthesis of more complex and highly functionalized quinoline scaffolds often requires multi-step strategies. These approaches provide greater control over the regioselective introduction of various substituents.

Modern synthetic chemistry has introduced powerful tools for the elaboration of the quinoline core. Transition-metal-catalyzed cross-coupling reactions are frequently employed. For instance, a pre-formed quinoline ring containing a halogen (e.g., a bromoquinoline) can be functionalized through reactions like Suzuki or Heck couplings to introduce aryl or vinyl groups at specific positions.

Another advanced strategy involves C-H bond activation and functionalization. This technique allows for the direct attachment of new functional groups to the carbon atoms of the quinoline ring system, often with high regioselectivity dictated by directing groups or the inherent reactivity of the quinoline nucleus. These methods can be used sequentially to build up molecular complexity. For example, a sequence involving C2-deprotonation followed by quenching with an electrophile, and a subsequent Br/Mg exchange at a different position, allows for the controlled, stepwise functionalization of the quinoline scaffold.

Targeted Synthesis of 2-Phenyl-4-Quinolinecarboxylic Acid Analogues

The synthesis of 2-phenyl-4-quinolinecarboxylic acid is a key step toward the final target molecule. This specific substitution pattern can be achieved directly through classical methods or by post-synthesis modification.

Strategies for Regioselective Introduction of Phenyl Substituents at Position 2

The most direct and widely used method for the regioselective synthesis of 2-phenyl-4-quinolinecarboxylic acid is the Doebner reaction. By selecting benzaldehyde (B42025) as the aldehyde component, the reaction with an aniline and pyruvic acid naturally leads to the formation of a quinoline with a phenyl group at the C-2 position. The identity of the substituent at C-2 is directly determined by the choice of the aldehyde reactant in the Doebner synthesis.

Retrosynthetic analysis confirms that pyruvic acid, an aromatic amine, and benzaldehyde are the logical precursors for the synthesis of 2-phenyl-quinoline-4-carboxylic acids via this route. This approach has been successfully used to prepare a wide variety of 2-phenyl-quinoline-4-carboxylic acid derivatives by varying the substituents on the aniline starting material.

Alternative, though less direct, methods could involve a Pfitzinger reaction using isatin and acetophenone, which would also yield a 2-phenyl-4-quinolinecarboxylic acid. Furthermore, modern C-H activation strategies have been developed for the C-2 arylation of quinoline N-oxides, providing another potential route to introduce the phenyl group.

Diverse Functionalization Approaches for the Quinoline Ring System

Once the 2-phenyl-4-quinolinecarboxylic acid scaffold is synthesized, its quinoline ring system can be further functionalized to introduce additional complexity and build the final target molecule. The selective introduction of substituents, particularly at the C-3 position, is a key challenge.

Modern transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying the quinoline core. While C-2 and C-8 functionalizations are more common, methods for the selective C-3 functionalization have been developed. These often rely on the use of a directing group at an adjacent position or specially designed catalyst-ligand systems to achieve the desired regioselectivity.

To construct the target molecule, 4-carboxy-2-phenyl-3-quinolineacetic acid , an acetic acid moiety (-CH₂COOH) must be introduced at the C-3 position. A plausible multi-step approach for this transformation would be:

Esterification: The carboxylic acid at the C-4 position of 2-phenyl-4-quinolinecarboxylic acid is first protected, for instance, by converting it to an ethyl ester. This prevents interference in subsequent steps.

C-3 Halogenation: A regioselective bromination or iodination at the C-3 position would be carried out.

Cross-Coupling: The resulting 3-halo-2-phenyl-4-quinolinecarboxylate could then undergo a palladium-catalyzed cross-coupling reaction. For example, a Heck reaction with ethyl acrylate, followed by reduction of the double bond, would introduce a -CH₂CH₂COOEt group. Alternatively, coupling with a malonic ester derivative followed by hydrolysis and decarboxylation could yield the desired acetic acid side chain.

Hydrolysis: Finally, hydrolysis of the ester groups at both the C-4 position and on the newly introduced side chain would yield the final product, this compound.

Recent advances have also demonstrated the direct C3–H alkylation of quinolines under transition-metal-free conditions, which could provide a more direct route to installing the acetic acid precursor.

Derivatization Strategies for Incorporating the 3-Quinolineacetic Acid Moiety

The functional groups of this compound provide reactive sites for a range of derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and for creating a library of compounds for research purposes.

Chemical Modifications and Substitutions at Position 3 of the Quinoline Core

Direct functionalization of the C3 position of the quinoline ring is a key strategy for introducing the acetic acid moiety or other substituents. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, offering a direct and atom-economical approach.

Palladium-catalyzed C-H arylation has been successfully employed for the C3-selective functionalization of quinolines. researchgate.net For instance, quinolines bearing an N-aryl amide as a directing group can undergo intermolecular arylation at the C3 position with aryl bromides. researchgate.net This method demonstrates good functional group tolerance, allowing for the introduction of various aryl groups.

Gold-catalyzed reactions have also shown remarkable regioselectivity for the C3 position. In one approach, gold catalysis enables a highly selective and redox-neutral C3-H functionalization of quinoline N-oxides with indoles and anilines as nucleophiles. researchgate.net Mechanistic studies suggest that this transformation proceeds through a C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net

Ruthenium-catalyzed reactions provide another avenue for C3 functionalization. For example, the reaction of enaminones with anthranils, catalyzed by a ruthenium complex, affords 3-arylformyl substituted quinoline derivatives. rsc.orgrsc.org This method offers an alternative route to quinolines with a functional handle at the C3 position, which can then be further elaborated to an acetic acid side chain.

Below is a table summarizing selected C-H functionalization reactions at the C3 position of the quinoline core:

| Catalyst/Reagent | Substrate | Coupling Partner | Product | Reference |

| Pd(OAc)₂ / PCy₂tBu·HBF₄ | N-aryl amide directed quinoline | Aryl bromide | C3-arylated quinoline | researchgate.net |

| Gold(I) / Silver salt | Quinoline N-oxide | Indole/Aniline | C3-indolyl/anilino quinoline | researchgate.net |

| [(p-cymene)RuCl₂]₂ / HOAc | Enaminone | Anthranil | 3-Arylformyl quinoline | rsc.orgrsc.org |

Synthesis of Specific Quinolineacetic Acid Derivatives for Research Purposes

The synthesis of specific derivatives of this compound often involves the initial construction of a suitable quinoline precursor followed by derivatization of the carboxylic acid and acetic acid moieties. The Doebner and Pfitzinger reactions are classical methods for synthesizing quinoline-4-carboxylic acids, which can serve as key intermediates. ui.ac.id

For instance, the Doebner reaction, involving the condensation of an aniline, a benzaldehyde, and pyruvic acid, can be employed to synthesize 2-phenylquinoline-4-carboxylic acid. nih.gov This precursor can then be subjected to reactions to introduce the acetic acid group at the C3 position.

Once the this compound scaffold is obtained, the carboxylic acid and acetic acid groups can be readily converted into a variety of derivatives. Standard esterification procedures, reacting the carboxylic acids with alcohols in the presence of an acid catalyst, can yield the corresponding esters. Similarly, amide derivatives can be prepared by activating the carboxylic acids, for example, with thionyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine. nih.gov

The following table provides examples of the synthesis of quinoline-4-carboxylic acid precursors, which can be further modified to obtain the target quinolineacetic acid derivatives.

| Reaction | Reactants | Product | Reference |

| Doebner Reaction | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | 2-(2-nitrophenyl)-quinoline-4-carboxylic acid | nih.gov |

| Pfitzinger Reaction | Isatin, Ketone | Quinoline-4-carboxylic acid | ui.ac.id |

Advanced Synthetic Techniques and Green Chemistry Applications

In recent years, there has been a significant focus on developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives. Microwave-assisted synthesis and the development of novel catalysts are at the forefront of these efforts.

Microwave-Assisted Synthetic Methodologies for Enhanced Efficiency

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions that are sluggish under conventional heating. nih.gov The synthesis of quinoline derivatives has greatly benefited from this technology.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be significantly enhanced by microwave irradiation. nih.govresearchgate.net For example, the reaction of 2-aminobenzophenone (B122507) with various ketones in the presence of acetic acid under microwave irradiation can produce quinoline derivatives in excellent yields within minutes, a significant improvement over the hours or days required for the conventional method. nih.gov

The Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids has also been successfully adapted to microwave-assisted conditions. researchgate.netresearchgate.net The reaction of isatins with sodium pyruvate (B1213749) under microwave irradiation provides a rapid and efficient route to these important intermediates. researchgate.netccspublishing.org.cn Similarly, the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acids has been performed under microwave irradiation, leading to shorter reaction times. researchgate.net

This table highlights the advantages of microwave-assisted synthesis for key reactions in quinoline chemistry:

| Reaction | Conventional Conditions | Microwave Conditions | Key Advantage | Reference |

| Friedländer Synthesis | Several days, poor yield | 5 minutes, excellent yield | Time and Yield | nih.gov |

| Pfitzinger Reaction | Long reaction times | Rapid synthesis | Time | researchgate.netccspublishing.org.cn |

| Doebner Reaction | 12 hours reflux | 0.5-3 minutes | Time | researchgate.net |

Catalyst Development and Application in Quinoline Synthesis

The development of novel and more efficient catalysts is a cornerstone of modern organic synthesis. A variety of catalysts have been explored for the synthesis of quinolines, with a focus on improving selectivity, yield, and sustainability.

Gold Catalysis: Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of quinolines. acs.orgresearchgate.net Gold-catalyzed intramolecular cyclization of 2-alkynyl arylazide derivatives provides a mild and efficient route to functionalized polysubstituted quinolines. acs.org This method tolerates a wide range of functional groups. Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the chemoselective hydrogenation of quinolines. acs.org

Ruthenium Catalysis: Ruthenium-based catalysts have been effectively used in quinoline synthesis. Ruthenium complexes can catalyze the synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols. dtu.dk Furthermore, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils has been developed for the synthesis of 3-substituted quinolines. rsc.orgrsc.org

Cobalt Catalysis: As a more abundant and less expensive metal, cobalt has attracted attention as a catalyst for quinoline synthesis. Cobalt-catalyzed annulation of anilides and internal alkynes offers an efficient route to quinoline scaffolds. researchgate.net Additionally, a ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides a convenient one-pot synthesis of substituted quinolines under mild conditions. acs.orgrsc.org

Other Catalytic Systems: A diverse range of other catalysts have been applied to the Friedländer synthesis of quinolines, including traditional acid and base catalysts, as well as more modern systems like ionic liquids, metal-organic frameworks, polymers, and nanocatalysts. nih.gov For example, neodymium(III) nitrate (B79036) hexahydrate has been used as a mild and efficient catalyst for the Friedländer synthesis at room temperature. organic-chemistry.org Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has also been reported as a promising metal-free heterogeneous catalyst for this reaction. nih.gov

The following table summarizes various catalytic systems used in quinoline synthesis:

| Catalyst Type | Specific Catalyst Example | Application in Quinoline Synthesis | Reference |

| Gold | AuCl₃, Gold Nanoparticles | Benzannulation, Hydrogenation | acs.orgacs.orgthieme-connect.com |

| Ruthenium | [(p-cymene)RuCl₂]₂ | Aza-Michael/Annulation | rsc.orgrsc.org |

| Cobalt | Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | acs.orgrsc.org |

| Lanthanide | Nd(NO₃)₃·6H₂O | Friedländer Synthesis | organic-chemistry.org |

| Heterogeneous | g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | nih.gov |

Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Impact of Substituent Variation on Quinoline-2-phenyl-4-carboxylic Acid Derivatives

The 2-phenyl-quinoline-4-carboxylic acid scaffold serves as a versatile template for developing therapeutic agents. The nature and position of substituents on both the phenyl ring and the quinoline (B57606) core profoundly influence the molecule's interaction with biological targets.

The phenyl ring at the 2-position of the quinoline scaffold is a critical site for modification, significantly impacting biological efficacy, particularly in the development of histone deacetylase (HDAC) inhibitors and antibacterial agents. frontiersin.orgnih.govnih.gov The introduction of a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" region of HDAC inhibitors is a strategy designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.govfrontiersin.org

In the context of HDAC inhibition, SAR analysis shows that substitutions on the phenyl ring can either enhance or reduce activity. For instance, compared to an unsubstituted phenyl ring, difluoride-substitution is conducive to inhibitory activity. nih.gov Conversely, substitutions with chlorine, methyl, or methoxy (B1213986) groups on the phenyl ring tend to decrease the HDAC inhibitory potency. frontiersin.orgfrontiersin.org A 4-phenyl substitution on the 2-phenyl ring (creating a biphenyl (B1667301) structure) was also found to exhibit good HDAC inhibitory activity. nih.gov

| Compound ID | Substitution on 2-Phenyl Ring | HDAC Inhibition Rate (%) at 2.0 µM |

|---|---|---|

| D1 | Unsubstituted | 59.53 |

| D3 | 2-Cl | 49.43 |

| D8 | 3-Cl | 51.81 |

| D11 | 3,4-di-F | 63.49 |

| D12 | 3,5-di-F | 74.91 |

| D13 | 2-OCH₃ | 54.24 |

| D16 | 4-CH₃ | 49.04 |

| D28 | 4-Phenyl | 68.00 |

For antibacterial applications, the nature of amino substituents on the 2-phenyl group plays a significant role in determining the spectrum of activity. nih.gov Studies on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that compounds with a rigid, cyclic amino group (like piperidinyl) at the 2'-position of the phenyl ring showed better activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov In contrast, derivatives with a flexible, open-chain amino group at the same position exhibited stronger activity against the Gram-negative bacterium Escherichia coli. nih.gov This suggests that the flexibility and conformation of the substituent on the phenyl ring are key determinants for antibacterial specificity. nih.gov

| Compound ID | Substituent on 2-Phenyl Ring | S. aureus (Gram-positive) | E. coli (Gram-negative) |

|---|---|---|---|

| 5a₄ | Rigid cyclic amino group (piperidinyl derivative) | 64 | >128 |

| 5a₇ | Flexible chain amino group | >128 | 128 |

| 5a₂ | Rigid cyclic amino group (pyrrolidinyl derivative) | 128 | >128 |

| 5b₄ | Rigid cyclic amino group (morpholinyl derivative) | 128 | >128 |

| 5b₆ | Flexible chain amino group | >128 | 128 |

Modifications to the quinoline core of 2-phenyl-4-carboxylic acid derivatives are crucial for tuning their pharmacological properties, including antimalarial and enzyme inhibitory activities. nih.govnih.gov The core structure itself is a key pharmacophore, and its activity can be enhanced by various substituents at different positions.

In the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, substitutions at the C3 position of the quinoline ring have been explored. nih.gov The introduction of a methyl group at the C3 position was found to be compatible with potent inhibitory activity, though it presented synthetic challenges, requiring harsher conditions for ester hydrolysis that could favor side product formation. nih.gov

For antimalarial quinoline-4-carboxamides, SAR studies have shown that the 2-position of the quinoline ring is amenable to substitution. nih.govacs.org A series of derivatives was synthesized where the 2-position was modified via aromatic nucleophilic substitution or Suzuki coupling. These modifications aimed to improve potency and pharmacokinetic profiles, leading to compounds with low nanomolar in vitro activity against Plasmodium falciparum. nih.gov

Structure-Activity Relationships of the 3-Quinolineacetic Acid Moiety

The functional groups attached to the quinoline scaffold, particularly acidic moieties, are often essential for biological activity. Their ability to engage in specific interactions like hydrogen bonding or salt bridge formation can anchor the molecule to its target.

While extensive research has been conducted on quinoline-3-carboxylic acids and quinoline-4-carboxylic acids, specific literature detailing the modification of a 3-quinolineacetic acid group on the 4-carboxy-2-phenyl-quinoline scaffold is limited in the available search results. However, the importance of the substituent at the C3 position has been noted in related scaffolds. For instance, in the development of DHODH inhibitors based on the quinoline-4-carboxylic acid core, the introduction of a C3 methyl group was investigated. This small alkyl group was tolerated and led to potent analogues, though it complicated synthetic routes for converting ester precursors to the final carboxylic acid, requiring strong bases or reagents like BBr₃ for deprotection. nih.gov This indicates that the C3 position is sensitive to substitution, and modifications, even minor ones, can significantly impact the molecule's chemical properties and by extension, its biological interactions.

4-Carboxylic Acid: This group is a vital pharmacophore in many quinoline-based inhibitors. In DHODH inhibitors, the carboxylate at the C4 position is essential, forming a salt bridge with a key arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.gov Its removal or replacement often leads to a complete loss of activity. acs.org

2-Phenyl Group: This aromatic ring is crucial for establishing hydrophobic and stacking interactions within the binding pocket of target enzymes. nih.govnih.gov As seen in HDAC inhibitors, the 2-phenylquinoline (B181262) structure acts as a "cap" moiety that interacts with residues at the entrance of the active site. nih.gov Replacing a flexible cyclohexyl group with a planar phenyl ring was shown to enhance potency against DHODH, likely due to favorable stacking interactions. nih.gov

Zinc-Binding Group (ZBG): In the context of zinc-dependent enzymes like HDACs, the carboxylic acid can be modified to function as a ZBG. Converting the 4-carboxylic acid to a hydroxamic acid group is a common strategy, as this group has a high affinity for the zinc ion in the HDAC active site, contributing significantly to the inhibitor's potency. nih.gov

Correlation between Molecular Features and Specific Pharmacological Activities

The SAR data clearly demonstrates that specific molecular features of 4-carboxy-2-phenyl-quinoline derivatives can be correlated with distinct pharmacological activities.

HDAC Inhibition: The activity is highly dependent on the "cap" structure. A 2-phenylquinoline-4-carboxylic acid scaffold, where the carboxylic acid is converted to a hydroxamic acid (ZBG), provides a strong foundation. nih.gov Fine-tuning is achieved through substitutions on the 2-phenyl ring; small, electron-withdrawing groups like fluorine tend to enhance activity, while bulkier or electron-donating groups like methyl and methoxy are detrimental. frontiersin.orgfrontiersin.org This allows for the design of selective HDAC inhibitors, such as molecule D28 (2-(biphenyl-4-yl)quinoline-4-carboxylic acid derivative), which showed selectivity for HDAC3. nih.gov

Antibacterial Activity: The antibacterial profile is strongly influenced by the nature of substituents on the 2-phenyl ring. A key finding is that rigid, cyclic amino groups favor activity against Gram-positive bacteria, whereas flexible, open-chain amino groups enhance activity against Gram-negative bacteria. nih.gov This correlation provides a clear strategy for developing spectrum-specific antibacterial agents based on this scaffold.

Enzyme Inhibition (DHODH): Potency is critically tied to the presence of the 4-carboxylic acid, which acts as an anchor in the enzyme's active site. nih.gov The 2-phenyl group contributes to binding through hydrophobic interactions, showing improved potency over aliphatic counterparts. nih.gov These features establish a clear pharmacophore for DHODH inhibition.

SAR for Enhanced Antimicrobial Potency

The quest for novel antibacterial agents has led to the exploration of 2-phenyl-quinoline-4-carboxylic acid derivatives. SAR studies have revealed that strategic structural modifications can significantly enhance their antibacterial activity. Introducing two amino substituents into the molecule may serve as new hydrogen bond donors and acceptors, potentially increasing binding affinity to microbial enzymes and improving physicochemical properties. nih.gov

Further investigations into a series of 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated that modifications to the core structure can lead to increased antibacterial activity compared to the parent compound. nih.gov For instance, the length and nature of an amide side chain at the ortho-position of the 2-phenyl group have a significant impact on antibacterial efficacy. nih.gov

Variations at the basic terminus of this amide side chain also result in differing effects on antibacterial activity. Derivatives with a rigid cyclic amino group at the 2-phenyl position have shown favorable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compound 5a4 exhibited notable inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. nih.govresearchgate.net Conversely, for Gram-negative bacteria like Escherichia coli, other modifications proved more effective, with compound 5a7 showing the best inhibition with an MIC of 128 μg/mL. nih.govresearchgate.net

| Compound | Modification | Target Bacteria | MIC (μg/mL) |

|---|---|---|---|

| 5a4 | Rigid cyclic amino group at 2-phenyl position | Staphylococcus aureus | 64 |

| 5a7 | Modification at the basic terminus of the amide side chain | Escherichia coli | 128 |

SAR for Improved Anticancer Selectivity and Efficacy

The 2-phenylquinoline-4-carboxylic acid scaffold has been a focal point in the development of novel anticancer agents. SAR studies have been instrumental in optimizing these derivatives for enhanced cytotoxicity and selectivity against various cancer cell lines.

In one study, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety of histone deacetylase (HDAC) inhibitors was explored. nih.gov The resulting compounds were evaluated for their antiproliferative potency. While some derivatives with a hydrazide zinc-binding group showed improved enzyme inhibitory activities, they did not exhibit significant antiproliferative effects in vitro. nih.govfrontiersin.org However, a derivative designated as D28 , which features a hydroxamic acid group, demonstrated potent in vitro anticancer activity. nih.gov Further mechanistic studies with D28 on K562 cells revealed that its anticancer effects are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.govfrontiersin.org

In a different approach, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated as potential anticancer agents targeting sirtuin 3 (SIRT3). nih.govfrontiersin.org Among these, compound P6 was identified as a potent inhibitor of several MLLr leukemic cell lines, including THP-1, MOLM-13, SEM, and MV4-11, with IC50 values of 0.87, 0.98, 1.79, and 1.90 µM, respectively. frontiersin.org The anticancer mechanism of P6 was found to involve the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. nih.govfrontiersin.org

| Compound | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| D28 | Hydroxamic acid ZBG | K562 | Not specified | G2/M cell cycle arrest, Apoptosis induction |

| P6 | 2-(4-acrylamidophenyl) group | THP-1 | 0.87 | G0/G1 cell cycle arrest, Cell differentiation |

| MOLM-13 | 0.98 | |||

| SEM | 1.79 | |||

| MV4-11 | 1.90 |

SAR for Specific Enzyme Inhibition (e.g., HDACs)

The inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy, and derivatives of 2-phenylquinoline-4-carboxylic acid have been successfully designed as HDAC inhibitors. nih.govfrontiersin.org SAR studies in this area have focused on the "cap" group, the "linker", and the "zinc-binding group" (ZBG) of the inhibitor.

By introducing the 2-substituted phenylquinoline-4-carboxylic acid group as the cap moiety, researchers have developed a series of novel HDAC inhibitors. nih.govfrontiersin.org The nature of the ZBG was found to be critical for both potency and selectivity. A total of 30 compounds were synthesized with either hydroxamic acid or hydrazide ZBGs. nih.govfrontiersin.org

The enzyme inhibitory assays revealed that compounds bearing a hydrazide ZBG, such as D29 and D30 , exhibited remarkably improved inhibitory activities against HDAC1, 2, and 3 compared to their hydroxamic acid counterpart, D28 . nih.govfrontiersin.org This suggests that hydrazide ZBGs are effective in enhancing the activity and selectivity of these HDAC inhibitors. frontiersin.org

Notably, these derivatives demonstrated significant selectivity for class I HDACs (HDAC1, 2, and 3) over the class II enzyme HDAC6. frontiersin.org Furthermore, compounds D28 and D29 showed a remarkable selectivity for HDAC3. nih.govfrontiersin.org For instance, compound D28 exhibited an IC50 value of 24.45 µM for HDAC3, while showing no inhibition of HDAC1, 2, and 6. nih.govfrontiersin.org

| Compound | Zinc-Binding Group (ZBG) | HDAC Target | IC50 (µM) | Selectivity Profile |

|---|---|---|---|---|

| D28 | Hydroxamic acid | HDAC3 | 24.45 | Selective for HDAC3 over HDAC1, 2, and 6 |

| D29 | Hydrazide | HDAC1 | Improved activity vs D28 | Selective for HDAC3 |

| HDAC2 | Improved activity vs D28 | |||

| HDAC3 | Improved activity vs D28 | |||

| D30 | Hydrazide | HDAC1 | Improved activity vs D28 | Improved activity vs D28 |

| HDAC2 | Improved activity vs D28 | |||

| HDAC3 | Improved activity vs D28 |

Computational Chemistry and Molecular Modeling in Research on 4 Carboxy 2 Phenyl 3 Quinolineacetic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanisms of ligands, such as derivatives of 4-carboxy-2-phenyl-3-quinolineacetic acid, with their protein targets.

Docking Studies with Bacterial Enzymes (e.g., E. coli DNA Gyrase)

Quinolone derivatives are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. researchgate.netnih.gov Molecular docking studies have been instrumental in elucidating the binding interactions of 2-phenyl-quinoline-4-carboxylic acid derivatives with the DNA gyrase of Escherichia coli. These studies help in understanding the structural basis of their antibacterial activity and in designing more potent analogs.

Research has shown that the antibacterial efficacy of these compounds can be attributed to their ability to fit into the enzyme's active site. For instance, docking analyses of novel [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs against E. coli DNA gyrase have been performed to investigate their binding modes. nih.govmdpi.com The binding affinity of these compounds is often compared to standard drugs like ciprofloxacin. mdpi.com

Key interactions typically involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the binding pocket of the DNA gyrase B subunit. The carboxylic acid group of the quinoline (B57606) core is crucial for these interactions. For example, studies have revealed that certain compounds exhibit strong binding affinities, with docking scores comparable to or even better than ciprofloxacin, indicating their potential as effective antibacterial agents. nih.govmdpi.com

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| [2,3′-biquinoline]-4-carboxylic acid analog | E. coli DNA gyrase B | -6.9 | Not specified | nih.govmdpi.com |

| Quinoline-3-carbaldehyde analog 9 | E. coli DNA gyrase B | -6.9 | Not specified | nih.govmdpi.com |

| Quinoline-3-carbaldehyde analog 10 | E. coli DNA gyrase B | -7.9 | Not specified | nih.govmdpi.com |

| Ciprofloxacin (control) | E. coli DNA gyrase B | -7.2 | Not specified | nih.govmdpi.com |

This table presents a selection of findings from molecular docking studies. The specific interacting residues were not detailed in the cited sources.

Ligand-Receptor Interactions in Antimalarial Targets (e.g., Atovaquone-inhibited Cytochrome BC1 complex)

The mitochondrial cytochrome bc1 complex is a validated target for antimalarial drugs. auburn.edu Atovaquone (B601224), a potent antimalarial agent, functions by inhibiting this complex. mdpi.comchemrxiv.org Quinolone derivatives, particularly 4(1H)-quinolones, have also been identified as inhibitors of the parasite's cytochrome bc1 complex, offering a promising avenue for the development of new antimalarials that can overcome resistance to existing drugs. auburn.edunih.gov

Molecular docking simulations are employed to understand how these quinolone-based compounds bind to the cytochrome bc1 complex. The binding is often studied in the Qo (ubiquinol oxidation) or Qi (ubiquinone reduction) sites of the complex. Structural analysis of the atovaquone-inhibited cytochrome bc1 complex reveals that a polarized hydrogen bond to His181 of the Rieske protein is crucial for trapping the drug. mdpi.com Additionally, multiple non-polar interactions with conserved cytochrome b residues stabilize the binding. mdpi.com

For quinolone derivatives, docking studies help to elucidate the specific ligand-receptor interactions that contribute to their inhibitory activity. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues within the binding pocket. Understanding these interactions at a molecular level is vital for designing novel quinolone analogs with improved potency and selectivity against the parasite's enzyme over the human counterpart. auburn.edu

Analysis of Binding Interactions with Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) have emerged as significant targets for anticancer drug development. researchgate.netnih.govresearchgate.net The inhibition of HDACs can lead to the block of cell growth, differentiation, and induction of apoptosis in cancer cells. mdpi.com Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors. researchgate.netnih.govresearchgate.net

Molecular docking is a key tool to analyze the binding interactions of these compounds with various HDAC isoforms. frontiersin.org A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a cap group. researchgate.netnih.gov In the case of the studied derivatives, the 2-substituted phenylquinoline-4-carboxylic acid moiety acts as the cap group. researchgate.netnih.gov This cap group is designed to form strong hydrophobic interactions with residues at the entrance of the HDAC active site. researchgate.netnih.gov

Docking studies have shown that these compounds can exhibit selectivity for specific HDAC isoforms. For instance, certain derivatives have demonstrated significant selectivity for HDAC3. researchgate.netnih.gov The binding mode analysis reveals how the quinoline scaffold orients itself within the active site channel and how the ZBG, often a hydroxamic acid or hydrazide, coordinates with the zinc ion in the catalytic site. researchgate.netmdpi.com

| Compound | Target HDAC Isoform | IC50 (µM) | Key Findings | Reference |

| D28 (a 2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | 24.45 | Exhibited selectivity for HDAC3 over HDAC1, 2, and 6. | researchgate.netnih.gov |

This table highlights the inhibitory activity of a representative compound from the 2-phenylquinoline-4-carboxylic acid series against a specific HDAC isoform.

Predictive Modeling for Novel Biological Targets (e.g., CB1a)

While research has extensively explored the interaction of this compound derivatives with bacterial enzymes, antimalarial targets, and HDACs, predictive modeling for other novel biological targets is an ongoing area of research. One such area of interest could be the cannabinoid receptors, given the diverse biological activities of quinoline-based molecules.

Molecular docking studies have been conducted on other quinoline derivatives, such as 2H-thiopyrano[2,3-b]quinoline, with the cannabinoid receptor CB1a. These studies provide a framework for how predictive modeling could be applied to this compound and its analogs. Such in silico analyses can help identify potential new biological targets and guide the synthesis of novel compounds with desired pharmacological profiles. The goal of these predictive models is to correlate the structural features of the compounds with their binding affinities to specific receptors. frontiersin.org

It is important to note that, to date, specific predictive modeling studies for this compound with the CB1a receptor have not been extensively reported in the available literature. However, the existing research on other quinoline scaffolds provides a strong basis for future investigations in this direction.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its derivatives, DFT calculations are invaluable for analyzing their electronic structure and reactivity.

These calculations can determine various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

DFT studies can also be used to calculate other reactivity descriptors such as electronegativity, chemical hardness, and chemical potential, which help in predicting the behavior of these molecules in chemical reactions. Furthermore, the analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interaction with biological receptors. The insights gained from DFT studies can guide the rational design of new derivatives of this compound with enhanced biological activity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a localized, intuitive picture of bonding, lone pairs, and intermolecular interactions by transforming the complex many-electron wave function into localized natural bond orbitals. bohrium.comuba.ar This analysis is particularly valuable for understanding the non-covalent interactions that govern the binding of a molecule like this compound to its biological targets.

In the context of quinoline carboxylic acid derivatives, NBO analysis elucidates the nature and strength of hydrogen bonds, which are critical for molecular recognition. nih.gov The analysis quantifies the stabilization energy associated with the interaction between a filled lone pair orbital of a Lewis base (e.g., the nitrogen on the quinoline ring or an oxygen atom of the carboxylic acids) and an empty anti-bonding orbital of a Lewis acid (e.g., the σ* orbital of an O-H or N-H bond on a protein). nih.gov This donor-acceptor interaction energy, denoted as E(2), is a direct measure of the interaction's strength.

For quinolone carboxylic acid derivatives, studies have shown that the interaction energies between the lone pair of an acceptor oxygen atom and the anti-bonding σ* orbital of a donor O-H group are significant, confirming the presence of strong intramolecular hydrogen bonds. nih.gov These interactions are enhanced in polar environments. The analysis reveals that dispersive forces are also decisive factors in intermolecular stabilization. nih.gov Molecules rich in hydrogen bond donors and acceptors, as well as extended aromatic systems like the phenyl and quinoline rings, interact through a combination of hydrogen bonds and dispersion forces. nih.gov

A hypothetical NBO analysis for a hydrogen bond in a quinoline derivative complex could yield data similar to that shown in the table below, illustrating the stabilization energies from key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O2 | σ(O1-H1) | 25.8 | 0.85 | 0.081 |

| LP (1) N1 | σ(O1-H1) | 5.2 | 0.91 | 0.035 |

This table is illustrative, based on typical values for strong and moderate hydrogen bonds found in related heterocyclic compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of a compound like this compound in various environments, offering insights that are inaccessible through static modeling alone. whiterose.ac.uk

For quinoline derivatives, MD simulations have been used to calculate interaction energies with the solvent and to analyze radial distribution functions (RDFs), which describe how the density of surrounding water molecules varies as a function of distance from the compound. These analyses indicate how modifications to the quinoline scaffold, such as the addition of hydroxyl, methyl, or chloro groups, can improve interactions with water and enhance stability. The conformational stability of a compound in a biological environment is crucial for its ability to adopt the correct orientation for binding to a target protein.

One of the most powerful applications of MD simulations is in studying the dynamics of ligand-protein complexes. nih.govmdpi.com After a potential binding pose is predicted by molecular docking, an MD simulation is performed to assess the stability of this pose and to gain a deeper understanding of the binding mechanism. mdpi.com

For quinoline derivatives, MD simulations of their complexes with target proteins, such as kinases or proteases, provide detailed information on the persistence of key interactions. mdpi.comnih.gov Researchers analyze the RMSD of the ligand and the protein backbone to ensure the complex is stable throughout the simulation. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. researchgate.netnih.gov

Furthermore, the simulation trajectory can be analyzed to monitor the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein over time. researchgate.net This provides a dynamic picture of the binding event, revealing which interactions are most critical for maintaining the bound state. Such insights are invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. whiterose.ac.uk

| Simulation Metric | Typical Observation for a Stable Complex | Insight Gained |

| Protein RMSD | Reaches a plateau after an initial increase. | The overall protein structure is stable with the ligand bound. |

| Ligand RMSD | Remains low and stable within the binding pocket. | The ligand maintains a consistent binding pose. |

| Protein RMSF | Low fluctuations in binding site residues. | Key binding residues are stabilized by the ligand interaction. |

| Interaction Fraction | High percentage of simulation time for key H-bonds. | Identifies the most persistent and important ligand-protein contacts. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized.

For quinoline derivatives, numerous QSAR studies have been conducted to develop predictive models for a wide range of biological activities, including anticancer, antimalarial, and antitubercular effects. nih.govnih.govnih.gov The process begins with a dataset of quinoline analogues with experimentally measured biological activities. Molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model must be rigorously validated to ensure its predictive power. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in model development (e.g., predictive r², r²_pred). nih.gov Successful QSAR models for quinoline derivatives have identified descriptors related to van der Waals volume, electron density, and electronegativity as being pivotal for their activity. nih.gov

In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models, especially for large and complex datasets. jmpas.com Unlike traditional linear methods, ML techniques such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net

For quinoline and quinazoline (B50416) derivatives, ML-based QSAR models have been successfully developed. researchgate.netnih.gov These models can handle a vast number of descriptors and automatically identify the most relevant features, often leading to improved predictive accuracy over traditional methods. jmpas.com For instance, SVM-based QSAR models have been implemented to predict the inhibitory activity of quinazoline derivatives against specific protein targets. nih.gov The application of ML in SAR studies allows for the creation of robust models that can effectively screen virtual libraries of quinoline derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.netyoutube.com

Despite a comprehensive search for spectroscopic and analytical data on "this compound," and its closely related isomer "2-phenylquinoline-3,4-dicarboxylic acid," specific experimental data required to populate the requested sections could not be located in the available literature.

The search results consistently referenced "2-phenylquinoline-4-carboxylic acid" and its derivatives, which are structurally distinct from the target compound and its isomers. While some chemical suppliers list "2-phenylquinoline-3,4-dicarboxylic acid" and indicate the availability of analytical data such as NMR and MS, the actual spectral data, including chemical shifts, coupling constants, and mass-to-charge ratios, are not publicly accessible through the conducted searches.

Without this fundamental data, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specified outline concerning the advanced analytical and spectroscopic characterization of "this compound." The creation of data tables and detailed research findings as requested is therefore unachievable.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules. By measuring the vibrations of bonds within a molecule, techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide a detailed fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For 4-carboxy-2-phenyl-3-quinolineacetic acid, the key structural features are the two distinct carboxylic acid groups, the aromatic quinoline (B57606) and phenyl rings, and the methylene (B1212753) bridge.

The presence of two carboxylic acid groups, one aliphatic (acetic acid) and one aromatic (attached to the quinoline ring), would lead to characteristic, and likely overlapping, absorption bands. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers. libretexts.org The carbonyl (C=O) stretching vibrations are also highly informative. The carbonyl of the aromatic carboxylic acid at position 4 is conjugated with the quinoline ring system, which would typically shift its absorption to a lower wavenumber (around 1680–1710 cm⁻¹) compared to the non-conjugated carbonyl of the acetic acid group at position 3 (around 1700-1730 cm⁻¹). libretexts.org These two carbonyl signals may appear as a single broad, strong peak or as two closely spaced, resolved peaks.

Other expected vibrations include C=C and C=N stretching from the aromatic rings in the 1450-1620 cm⁻¹ region, C-O stretching from the carboxylic acid groups around 1210-1320 cm⁻¹, and a broad O-H out-of-plane bending vibration near 900-960 cm⁻¹. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl & Quinoline Rings | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- (Acetic Acid) | 2850 - 2960 | Medium |

| C=O Stretch (Aromatic) | 4-Carboxy Group | 1680 - 1710 | Strong |

| C=O Stretch (Aliphatic) | 3-Acetic Acid Group | 1700 - 1730 | Strong |

| C=N & C=C Stretch | Quinoline & Phenyl Rings | 1450 - 1620 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend (Out-of-Plane) | Carboxylic Acid Dimer | 900 - 960 | Broad, Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. While polar bonds like C=O and O-H give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectroscopy. The aromatic ring systems of the quinoline and phenyl groups are expected to yield prominent Raman signals. Key vibrations would include the C=C stretching modes of the aromatic rings, which are typically strong and sharp. The symmetric vibrations of the carbon skeleton would also be more readily observed. The C=O stretching vibrations, while also present, are generally weaker in Raman spectra compared to their intense IR absorptions.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Phenyl & Quinoline Rings | ~1000 and ~1600 | Strong |

| C=C Stretch (Aromatic) | Phenyl & Quinoline Rings | 1580 - 1620 | Strong |

| C=O Stretch | Carboxylic Acids | 1680 - 1730 | Weak-Medium |

| C-H Stretch (Aromatic) | Phenyl & Quinoline Rings | 3000 - 3100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for analyzing compounds with conjugated π-systems. The this compound molecule possesses an extensive conjugated system encompassing the phenyl and quinoline rings.

The electronic spectrum is expected to be dominated by π → π* transitions associated with this large aromatic system. mdpi.com Quinoline itself exhibits characteristic absorption bands, and the substitution with a phenyl group at the 2-position extends the conjugation, typically causing a bathochromic (red) shift to longer wavelengths compared to the parent quinoline. mdpi.com One would anticipate multiple strong absorption bands in the UV region, likely between 220 nm and 350 nm, corresponding to the electronic transitions within the 2-phenylquinoline (B181262) chromophore. The carboxylic acid groups, while not strong chromophores themselves, can have a minor influence on the absorption maxima through their electronic effects on the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Polar Solvent

| Type of Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl Ring | ~200-220 |

| π → π | Quinoline Ring System | ~270-350 |

| n → π* | Carbonyl Groups | Weak, may be obscured |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. The choice of technique depends on the properties of the analyte and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a powerful technique for separating, identifying, and quantifying compounds. For an acidic and relatively polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The retention of the dicarboxylic acid would be highly dependent on the pH of the mobile phase. nih.gov To ensure the compound is in its less polar, protonated form and to achieve good peak shape, the mobile phase is usually acidified with an agent like trifluoroacetic acid (TFA) or formic acid. sielc.com A gradient elution, starting with a high proportion of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would likely be required to elute the compound from the column in a reasonable time with good resolution. Purity is assessed by the presence of a single, sharp peak at a characteristic retention time, and quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve of known standards.

Table 4: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector (monitoring at a λmax, e.g., 280 nm) |

| Expected Result | A single major peak indicating high purity |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, simple, and inexpensive technique used primarily for the qualitative monitoring of organic reactions to track the consumption of starting materials and the formation of products. nbinno.comlibretexts.org For the synthesis of this compound, TLC would be an invaluable tool.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). Due to its two polar carboxylic acid groups, the product is expected to be significantly more polar than the likely precursors. Therefore, it would have a strong affinity for the silica gel and exhibit a lower Retention Factor (Rf) value compared to the less polar starting materials. libretexts.org The completion of the reaction is indicated by the disappearance of the spot corresponding to the limiting reactant and the appearance of a new, lower-Rf spot for the product. Visualization is typically achieved under UV light, as the conjugated aromatic system will fluoresce.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical formula of a substance, which represents the simplest whole-number ratio of atoms of each element present in a compound. For a compound such as this compound, elemental analysis provides a quantitative confirmation of its constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N).

The procedure involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides, which are then reduced to N2. The amounts of these combustion products are accurately measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample.

These experimentally determined percentages are then compared against the theoretical percentages calculated from the proposed molecular formula (C18H13NO4 for this compound). A close correlation, typically within a margin of ±0.4%, between the experimental and theoretical values serves as strong evidence for the proposed atomic composition and the purity of the synthesized compound. This verification is a standard and essential step in the characterization of novel quinoline derivatives and other organic molecules. researchgate.net

Detailed Research Findings

For this compound, the theoretical elemental composition is derived from its molecular formula, C18H13NO4. The calculated mass percentages provide a benchmark for the validation of experimental results obtained from an elemental analyzer. The comparison between the theoretical and expected experimental values is a critical checkpoint in the structural elucidation process.

Below is a data table presenting the theoretical elemental composition for this compound. In a research context, this would be compared with data obtained from an elemental analyzer.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass Contribution | Theoretical Mass % |

| Carbon | C | 12.011 | 18 | 216.198 | 70.35% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.26% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.56% |

| Oxygen | O | 15.999 | 4 | 63.996 | 20.83% |

| Total | 307.305 | 100.00% |

The data in this table represents the ideal elemental composition. Experimental results that closely match these theoretical percentages would confirm that the synthesized compound has the empirical formula C18H13NO4, thereby validating the synthetic pathway and the purity of the final product.

Future Perspectives and Emerging Research Avenues for 4 Carboxy 2 Phenyl 3 Quinolineacetic Acid

Development of Novel and Efficient Synthetic Methodologies for Functionalized Quinolines

The synthesis of the quinoline (B57606) core is a well-established area of organic chemistry, with classic reactions such as the Skraup, Doebner-von Miller, and Combes syntheses being foundational. researchgate.net However, the future of quinoline synthesis lies in the development of more efficient, sustainable, and versatile methodologies that allow for precise functionalization.

Recent advancements are moving towards greener approaches that minimize waste and reduce the use of hazardous reagents. mdpi.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Furthermore, metal-free synthesis strategies are gaining traction as they offer an environmentally friendly alternative to traditional metal-catalyzed reactions. nih.govontosight.ai These methods often utilize tandem cyclization strategies and C-H bond functionalization to construct the quinoline scaffold with high atom economy. nih.govontosight.ai

The functionalization of the quinoline ring at various positions is crucial for modulating the biological activity of its derivatives. researchgate.net Catalyst-controlled C-H activation is a powerful tool that enables the direct introduction of functional groups, expanding the chemical space of quinoline-based compounds. nih.gov By carefully selecting catalysts and reaction conditions, researchers can achieve high selectivity, leading to the efficient synthesis of novel analogs of 4-carboxy-2-phenyl-3-quinolineacetic acid with enhanced therapeutic profiles. nih.gov

Table 1: Comparison of Synthetic Methodologies for Functionalized Quinolines

| Methodology | Advantages | Disadvantages |

| Classical Syntheses (e.g., Skraup, Doebner) | Well-established, readily available starting materials. | Harsh reaction conditions, often low yields, limited functional group tolerance. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved efficiency. | Requires specialized equipment. |

| Metal-Free Synthesis | Environmentally friendly, avoids toxic metal catalysts. | May have a more limited substrate scope compared to some metal-catalyzed reactions. |

| C-H Bond Functionalization | High atom economy, direct introduction of functional groups. | Can require specific directing groups, selectivity can be a challenge. |

Exploration of Undiscovered Biological Targets and New Therapeutic Applications

While quinoline derivatives are well-known for their anticancer, antimicrobial, and anti-inflammatory properties, ongoing research continues to unveil novel biological targets and therapeutic applications. rsc.orgnih.gov For derivatives of 2-phenyl-quinoline-4-carboxylic acid, a parent structure closely related to the subject compound, recent studies have identified specific and less-explored molecular targets.

One such emerging area is the inhibition of sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in various cellular processes, including metabolism and aging. frontiersin.org Specifically, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in certain cancers like leukemia. frontiersin.org This discovery opens up new avenues for the development of targeted cancer therapies.

Another promising frontier is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.gov Research has shown that introducing a 2-substituted phenylquinoline-4-carboxylic acid group into HDAC inhibitor scaffolds can lead to compounds with significant HDAC3 selectivity. nih.govfrontiersin.org This isoform-selective inhibition is considered a promising strategy for cancer treatment with potentially improved safety profiles compared to non-selective inhibitors. frontiersin.org

Beyond cancer, the therapeutic potential of these quinoline derivatives is expanding. An in silico study employing inverse virtual screening has highlighted Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govfrontiersin.org This suggests a novel application for these compounds in treating leishmaniasis, a neglected tropical disease. nih.gov

Table 2: Emerging Biological Targets for 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

| Biological Target | Therapeutic Application | Key Findings |

| Sirtuin 3 (SIRT3) | Cancer (Leukemia) | Derivatives exhibit selective inhibitory activity against SIRT3. frontiersin.org |

| Histone Deacetylase 3 (HDAC3) | Cancer | Scaffolds incorporating the 2-phenylquinoline-4-carboxylic acid moiety show significant HDAC3 selectivity. nih.govfrontiersin.org |

| Leishmania major N-myristoyltransferase (LmNMT) | Leishmaniasis | In silico studies predict high-affinity binding of derivatives to this enzyme. nih.govfrontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Quinoline-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and quinoline-based compounds are no exception. ontosight.ai These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. researchgate.netnih.gov

Machine learning models are being developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net This allows chemists to better anticipate the outcomes of synthetic reactions and design more efficient routes to desired compounds. Deep learning algorithms are also being employed to predict the biological activity of aminoquinoline drugs, providing a powerful tool for virtual screening and lead identification. nih.gov

In the context of rational drug design, AI can be used to generate novel molecular structures with desired physicochemical and biological properties. nih.gov For instance, a machine learning approach has been successfully used to design and synthesize novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com By learning from the docking scores of compounds to an ensemble of protein structures, these models can predict the probability of a compound being active against a specific target. mdpi.com This data-driven approach helps to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. mit.edu

Advanced Preclinical Models for Deeper Mechanistic Understanding and Efficacy Studies

To bridge the gap between preclinical findings and clinical outcomes, there is a growing need for more predictive and physiologically relevant model systems. Traditional 2D cell cultures often fail to recapitulate the complex microenvironment of tumors, leading to high attrition rates for anticancer drug candidates. crownbio.com

Patient-derived organoids (PDOs) are emerging as a powerful tool in cancer research and drug discovery. cornell.edu These three-dimensional, self-organizing structures are grown from a patient's own tumor cells and can faithfully mimic the genetic and phenotypic characteristics of the original tumor. crownbio.commdpi.com The use of tumor organoids in high-throughput screening allows for the evaluation of the efficacy and toxicity of compounds like this compound in a more clinically relevant setting. youtube.com

Organoid models offer several advantages for studying quinoline-based anticancer agents. They preserve the cellular heterogeneity of the tumor and allow for the investigation of drug responses in the context of specific genetic mutations. youtube.com For example, organoid-based drug screens have successfully demonstrated resistance to certain drugs in tumors with specific mutations, highlighting their predictive power. mdpi.com Co-culture systems, where tumor organoids are grown with immune cells, are also being developed to test novel immunotherapies in combination with quinoline derivatives. crownbio.com

Synergistic Approaches with Existing Therapeutic Agents

Combination therapy, the use of multiple drugs simultaneously, is a cornerstone of modern cancer treatment and is also employed in managing infectious diseases like malaria. mdpi.comnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects by targeting different cellular pathways. mdpi.comnih.gov

The broad spectrum of biological activities associated with the quinoline scaffold makes its derivatives, including this compound, promising candidates for synergistic combination therapies. ekb.eg In oncology, combining a quinoline-based compound that induces cell cycle arrest or apoptosis with a standard chemotherapeutic agent could lead to a more profound antitumor effect. frontiersin.orgnih.gov For example, derivatives of 2-phenylquinoline-4-carboxylic acid that act as HDAC inhibitors could potentially be combined with DNA-damaging agents or other epigenetic drugs. frontiersin.org

In the realm of infectious diseases, quinoline-based antimalarials are often used in combination to combat drug-resistant strains of Plasmodium falciparum. mdpi.com The development of hybrid molecules, where a quinoline moiety is covalently linked to another pharmacophore, is an innovative strategy to overcome drug-drug interactions and enhance efficacy. mdpi.com Similar synergistic approaches could be explored for the antibacterial and antiviral applications of quinoline derivatives, combining them with existing antibiotics or antivirals to tackle multidrug-resistant pathogens. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-carboxy-2-phenyl-3-quinolineacetic acid, and how can its purity be validated?

- Methodology : The Pfitzinger reaction is a classical approach for synthesizing quinolinecarboxylic acid derivatives. Starting with isatin and a ketone (e.g., acetophenone), condensation under basic conditions yields the quinoline core. Post-synthetic modifications, such as carboxylation at the 3-position, can be achieved via hydrolysis or carboxyl group introduction. Purity validation involves HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 254 nm. Melting point analysis (reported range: 210–211°C for analogous compounds) and / NMR (DMSO-d6, δ 8.2–7.3 ppm for aromatic protons) confirm structural integrity .

Q. What standard analytical techniques are used to characterize this compound?

- Methodology :

- Spectroscopy : NMR (, , DEPT) for functional group and substituent analysis.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 324.1).

- Chromatography : Reverse-phase HPLC with a mobile phase of 0.1% formic acid and acetonitrile (70:30 v/v) for purity assessment.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. How is the compound’s stability assessed under laboratory storage conditions?

- Methodology : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 6–12 months. Samples are analyzed monthly via HPLC for degradation products (e.g., decarboxylation or oxidation). Storage in airtight containers with desiccants at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?

- Methodology :

- Catalysis : Use of Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction efficiency.